1,4-Dibromo-3,3-dimethoxybutan-2-one
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Overview
Description
1,4-Dibromo-3,3-dimethoxybutan-2-one is a useful research compound. Its molecular formula is C6H10Br2O3 and its molecular weight is 289.951. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis and Organoboronates
1,4-Dibromo-3,3-dimethoxybutan-2-one and its derivatives have been pivotal in asymmetric organic synthesis, especially as a protecting group for boronic acids. This application allows for the creation of diastereo- and enantiomerically pure organoboron reagents, serving as versatile intermediates in asymmetric synthesis. The stability of these compounds under various conditions facilitates a wide range of transformations, underscoring their importance in the development of complex organic molecules (Berg, Eichenauer, & Pietruszka, 2012).
Synthetic Methodologies
The development of new, high-yielding synthetic methodologies for related compounds, such as (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, has been a focus of research. These methodologies aim to simplify the synthesis process, avoid traditional oxidation and reduction steps, and increase overall yields. Such advancements are critical for enabling more efficient and sustainable production of complex organic molecules (Hu, Shan, & Song, 2014).
Macrocyclic and Polymer Chemistry
Compounds structurally related to this compound have been used in the stereoselective polymerization of β-D,L-butyrolactone, yielding polymers with a preference for syndiotactic configurations. These findings highlight the role of such dibromo compounds in facilitating the synthesis of polymers with specific structural attributes, which can have significant implications for the development of new materials (Kricheldorf & Lee, 1995).
Green Chemistry and Catalysis
The progress in synthetic methods for related compounds emphasizes the importance of green chemistry principles. By utilizing methanol as a methylating reagent and common inorganic alkali instead of more hazardous materials, researchers are developing more environmentally friendly synthesis approaches. These methods not only reduce the environmental impact of chemical synthesis but also offer potential cost advantages (Hu & Shan, 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1,4-dibromo-3,3-dimethoxybutan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2O3/c1-10-6(4-8,11-2)5(9)3-7/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCIMOWDIVHMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)(C(=O)CBr)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.